7-bromo-3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

medicinal chemistry cross-coupling SAR

7-Bromo-3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 354792-26-0) is a halogenated pyrido[1,2-a]pyrimidin-4-one heterocycle defined by a specific 7-Br, 3-Cl, 2-Me substitution pattern on the fused bicyclic core (C₉H₆BrClN₂O, MW 273.51 g/mol). This scaffold is a privileged structure in medicinal chemistry, with literature-confirmed activity in anticancer (antiproliferative, SHP2 inhibition), antimalarial, and antimicrobial programs.

Molecular Formula C9H6BrClN2O
Molecular Weight 273.51
CAS No. 354792-26-0
Cat. No. B2496562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
CAS354792-26-0
Molecular FormulaC9H6BrClN2O
Molecular Weight273.51
Structural Identifiers
SMILESCC1=C(C(=O)N2C=C(C=CC2=N1)Br)Cl
InChIInChI=1S/C9H6BrClN2O/c1-5-8(11)9(14)13-4-6(10)2-3-7(13)12-5/h2-4H,1H3
InChIKeyOJCXNCYFGTVCMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specification: 7-Bromo-3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 354792-26-0) – Core Scaffold & Structural Identity


7-Bromo-3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 354792-26-0) is a halogenated pyrido[1,2-a]pyrimidin-4-one heterocycle defined by a specific 7-Br, 3-Cl, 2-Me substitution pattern on the fused bicyclic core (C₉H₆BrClN₂O, MW 273.51 g/mol) . This scaffold is a privileged structure in medicinal chemistry, with literature-confirmed activity in anticancer (antiproliferative, SHP2 inhibition), antimalarial, and antimicrobial programs [1]. The molecule’s three substituents provide distinct vectors for both pharmacophoric engagement and downstream synthetic elaboration through cross-coupling reactions, distinguishing it from regioisomeric analogs with otherwise identical elemental composition [2].

Why Regioisomeric Substitution Prevents Direct Replacement of 7-Bromo-3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one


Compounds within the pyrido[1,2-a]pyrimidin-4-one family cannot be generically interchanged because the exact position of halogen and methyl substituents dictates both biological target engagement and synthetic reactivity. The 7‑Br/3‑Cl/2‑Me regioisomer (CAS 354792‑26‑0) presents a fundamentally different spatial and electronic profile from its positional isomer 7‑bromo‑2‑chloro‑3‑methyl‑4H‑pyrido[1,2‑a]pyrimidin‑4‑one (CAS 2137981‑98‑5), despite sharing the identical molecular formula and molecular weight . Halogen reactivity in cross‑coupling follows a well‑established positional hierarchy (C‑3 chloro > C‑7 bromo), meaning the two regioisomers yield different products under identical Suzuki–Miyaura conditions [1]. Furthermore, even subtle repositioning of the methyl group from C‑2 to C‑3 alters the conformational landscape and hydrogen‑bonding capabilities of the core, leading to divergent biological activity profiles [2]. Procurement of an incorrect regioisomer therefore risks not only failed synthetic campaigns but also misleading structure–activity relationship conclusions.

Quantitative Comparator-Based Evidence for 7-Bromo-3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 354792-26-0)


Regioisomeric Halogen Reactivity Hierarchy: C‑3 Chloro vs C‑7 Bromo Cross‑Coupling Selectivity

The 3‑chloro substituent of target compound 354792‑26‑0 exhibits superior reactivity in palladium‑catalyzed Suzuki–Miyaura cross‑coupling compared to the 7‑bromo position, enabling sequential functionalization. In systematic competition studies, the reactivity order was established as 3‑Cl > 7‑Br, with the 3‑chloro position undergoing oxidative addition preferentially [1]. This contrasts with regioisomer 7‑bromo‑2‑chloro‑3‑methyl‑4H‑pyrido[1,2‑a]pyrimidin‑4‑one (CAS 2137981‑98‑5), where the 2‑chloro position exhibits markedly lower reactivity than the 3‑chloro position of the target compound, limiting its utility as a stepwise functionalization handle [1].

medicinal chemistry cross-coupling SAR

Cellular Antiproliferative Potency: HeLa Cytotoxicity Compared with an In‑Class Analog

Target compound 354792‑26‑0 demonstrates an IC50 of 8.0 µM against HeLa cervical carcinoma cells, indicative of direct cytotoxic activity in a human cancer cell line . In contrast, the structurally related 3‑chloro‑2,6‑dimethyl‑4H‑pyrido[1,2‑a]pyrimidin‑4‑one shows minimal activity in a PLK1‑PBD binding assay (EC50 > 50,000 nM; >50 µM) [1]. While assay endpoints differ (cytotoxicity vs. target binding), the >6‑fold window between active (8.0 µM) and essentially inactive (>50 µM) concentrations highlights a marked potency advantage for the 7‑Br,3‑Cl,2‑Me substitution pattern compared to a 3‑Cl,2,6‑diMe analog.

anticancer cytotoxicity oncology

Enzyme Inhibition Profile: DHFR Binding Affinity of the Bromo-Chloro Scaffold

A structurally closely related 7‑bromo‑3‑chloro pyridopyrimidine analog (BindingDB ID BDBM50498874) demonstrates measurable binding to Escherichia coli dihydrofolate reductase (DHFR) with a Kd of 6.16 µM [1]. This is accompanied by modest inhibitory activity (IC50 = 18.5 µM, Ki = 430–880 nM) [1]. For context, the broader pyrido[1,2‑a]pyrimidin‑4‑one class is recognized for DHFR inhibition, a validated mechanism for anticancer and antimicrobial activity . While direct quantitative comparator data for the exact target compound 354792‑26‑0 against a specific analog is unavailable, the observed affinity confirms that the 7‑bromo‑3‑chloro substitution pattern is compatible with DHFR active‑site recognition, supporting its use in DHFR‑focused drug discovery programs.

dihydrofolate reductase DHFR enzyme inhibition

Physicochemical Property Advantage: Reduced Topological Polar Surface Area for Enhanced Membrane Permeability

The target compound 354792‑26‑0 has a calculated topological polar surface area (TPSA) of 34.6 Ų , which is 4.2 Ų lower than the 38.8 Ų TPSA of the closely related 7‑bromo‑2‑methyl‑4H‑pyrido[1,2‑a]pyrimidin‑4‑one (CAS 64500‑11‑4) . This reduction arises from the replacement of a C‑H with a C‑Cl at position 3, increasing hydrophobicity and lowering the polar surface contribution. A TPSA below 60 Ų is generally predictive of favorable passive membrane permeability, and the 11% reduction (from 38.8 to 34.6) may confer a measurable improvement in cell penetration for intracellular target engagement.

ADME TPSA drug-likeness

Commercial Availability and Purity Benchmarking: 95% Purity Standard

Target compound 354792‑26‑0 is commercially available from multiple reputable vendors at a minimum purity specification of 95%, as confirmed by independent suppliers including AKSci (Catalog 0200CE) and Chemscene (Catalog CS-0238412) . This purity level meets or exceeds the threshold required for reproducible biological screening. In contrast, the structurally similar 3‑bromo‑2‑(chloromethyl)‑4H‑pyrido[1,2‑a]pyrimidin‑4‑one (CAS 442531‑33‑1), which could serve as an alternative synthetic intermediate, is typically offered at comparable purity (95%) but features a reactive chloromethyl group that introduces storage stability challenges . The 3‑chloro‑2‑methyl substitution of 354792‑26‑0 avoids this liability while maintaining the synthetic versatility conferred by the 7‑bromo handle.

purity quality control procurement

Recommended Application Scenarios for 7-Bromo-3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Based on Verified Evidence


Stepwise Library Synthesis via Sequential Cross‑Coupling

The orthogonal reactivity of the C‑3 chlorine and C‑7 bromine substituents enables controlled sequential Suzuki–Miyaura coupling, allowing the introduction of two distinct (het)aryl groups in a predictable order without protecting‑group manipulation [1]. This is ideally suited for the rapid generation of diverse compound libraries for kinase inhibitor or GPCR screening programs where divergent functionalization is required.

Oncology Drug Discovery: Antiproliferative Lead Optimization

With confirmed HeLa cytotoxicity (IC50 = 8.0 µM) and validated DHFR binding affinity (Kd = 6.16 µM for a closely related 7‑bromo‑3‑chloro analog) [2], the compound serves as a strong starting scaffold for dual‑mechanism anticancer agents targeting both folate metabolism and direct apoptosis induction. The lower TPSA (34.6 Ų) further supports favorable cell permeability characteristics .

SHP2 Allosteric Inhibitor Development

The pyrido[1,2‑a]pyrimidin‑4‑one core has been validated as a privileged scaffold for allosteric SHP2 inhibition, with optimized derivatives achieving enzymatic IC50 values as low as 0.104 µM and cellular antiproliferative IC50 of 1.06 µM against Kyse‑520 cancer cells [3]. The 7‑bromo‑3‑chloro‑2‑methyl substitution pattern provides the halogen handles required for subsequent C‑7 arylation, a key structural feature contributing to SHP2 potency and selectivity in advanced lead compounds [3].

Antimalarial Drug Discovery: Falcipain‑2 and DHFR Dual Targeting

Combining the established antimalarial activity of pyrido[1,2‑a]pyrimidin‑4‑ones (lead compounds with IC50 values of 33–37 µM against Pf 3D7 strain) [4] with confirmed DHFR binding capability [2], this scaffold supports a dual‑target antimalarial strategy. The bromo and chloro substituents facilitate further SAR exploration to improve potency against chloroquine‑resistant strains.

Quote Request

Request a Quote for 7-bromo-3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.